molecular formula C20H21NO B1359661 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone CAS No. 898749-07-0

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Cat. No. B1359661
M. Wt: 291.4 g/mol
InChI Key: YEOUVXNYOFOKKU-UHFFFAOYSA-N
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Description

The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a methanone moiety attached to various aromatic and heteroaromatic rings. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the creation of a phenylmethanone with a pyrrol substituent, which showed increased potency compared to its predecessor . Similarly, the synthesis of various arylmethanones with central nervous system depressant activity was achieved, demonstrating the versatility of methanone derivatives in medicinal chemistry . These examples suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the formation of the pyrrol ring followed by its attachment to the phenylmethanone core.

Molecular Structure Analysis

The molecular structure of methanone derivatives can be quite diverse, as seen in the structural analysis of a diphenyl pyrazol methanone, which was found to have a non-planar structure with C1 point group symmetry . Similarly, the crystal and molecular structure of a related compound with a pyridinyl methoxy group was determined using X-ray diffraction, revealing specific intermolecular hydrogen bonding patterns . These studies indicate that the molecular structure of "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" would likely be complex and could exhibit unique intermolecular interactions.

Chemical Reactions Analysis

Methanone derivatives can participate in various chemical reactions, often influenced by their substituents. For example, the antimicrobial and antioxidant activities of dimethyl phenyl bicyclo methanone derivatives were explored, indicating that these compounds can interact with biological systems in a meaningful way . The reactivity of such compounds can be further understood by studying their electronic and spectroscopic properties, as was done for amino-substituted thieno pyridine methanones . These studies suggest that the compound may also exhibit interesting reactivity, potentially useful in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives can be quite varied. For instance, the spectroscopic properties of a diphenyl pyrazol methanone were thoroughly investigated, providing insights into its stability and electronic structure . The crystal structure analysis of another methanone derivative revealed specific intermolecular hydrogen bonds, which can significantly influence the compound's solubility and melting point . These findings imply that "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" would have distinct physical and chemical properties that could be tailored for specific applications, such as drug design or material science.

Scientific Research Applications

Application in Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Pyrrole and imidazole moieties are found in many natural products and marketed drugs. They show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
  • Methods of Application : The combination of different pharmacophores in a pyrrole or imidazole ring system has led to the formation of more active compounds .
  • Results or Outcomes : The derivatives of these moieties show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Application in Material Science

  • Scientific Field : Material Science.
  • Summary of Application : The unique structure of “(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone” enables investigation of diverse applications ranging from drug discovery to material science.

Application in Antimicrobial Therapy

  • Scientific Field : Pharmacology .
  • Summary of Application : Imidazole derivatives have shown potential as antimicrobial agents, with some new sulfonamide derivatives exhibiting antitumor activity .

Application in Antitumor Therapy

  • Scientific Field : Oncology .
  • Summary of Application : Some imidazole derivatives have shown potential as antitumor agents .

Application in Anticandidiasis and Antituberculosis Therapy

  • Scientific Field : Pharmacology .
  • Summary of Application : Some 1H-pyrrole-2,5-diones derivatives have shown anticandidiasis and antituberculosis properties .

Application in Brain Tumors and Liver and Skin Cancer Therapy

  • Scientific Field : Oncology .
  • Summary of Application : Tetraphenylporphyrins containing maleimide groups have been used to prepare carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer .

Safety And Hazards

Currently, there is no specific safety and hazard information available for this compound. However, it is always recommended to handle all chemicals with appropriate safety measures.


Future Directions

The compound has shown promise in drug discovery as a lead compound for the development of new drugs and in the study of protein-ligand interactions1. Further research and studies are needed to explore its full potential.


Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to the original papers and resources.


properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h3-7,10-13H,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOUVXNYOFOKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643489
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

CAS RN

898749-07-0
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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